molecular formula C14H10N6S2 B483560 3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 892675-28-4

3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B483560
CAS No.: 892675-28-4
M. Wt: 326.4g/mol
InChI Key: LQJKTYDHRTXVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with pyrazine-2-carboxylic acid in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolothiadiazole ring . The reaction conditions generally require refluxing the reactants in ethanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

892675-28-4

Molecular Formula

C14H10N6S2

Molecular Weight

326.4g/mol

IUPAC Name

3-(phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10N6S2/c1-2-4-10(5-3-1)21-9-12-17-18-14-20(12)19-13(22-14)11-8-15-6-7-16-11/h1-8H,9H2

InChI Key

LQJKTYDHRTXVKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=NC=CN=C4

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=NC=CN=C4

Origin of Product

United States

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